2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione 2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777364
InChI: InChI=1S/C30H40N2O4/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3
SMILES: CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CO3)C1=O)C4=CC=CO4
Molecular Formula: C30H40N2O4
Molecular Weight: 492.6 g/mol

2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

CAS No.:

Cat. No.: VC13777364

Molecular Formula: C30H40N2O4

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione -

Specification

Molecular Formula C30H40N2O4
Molecular Weight 492.6 g/mol
IUPAC Name 2,5-bis(2-ethylhexyl)-1,4-bis(furan-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
Standard InChI InChI=1S/C30H40N2O4/c1-5-9-13-21(7-3)19-31-27(23-15-11-17-35-23)25-26(29(31)33)28(24-16-12-18-36-24)32(30(25)34)20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3
Standard InChI Key LBTJWIAJSUGVEJ-UHFFFAOYSA-N
SMILES CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CO3)C1=O)C4=CC=CO4
Canonical SMILES CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=CO3)C1=O)C4=CC=CO4

Introduction

2,5-Bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. It is notable for its applications in organic electronics and photonics due to its excellent charge transport properties and tunable optical characteristics. The compound's molecular structure features a pyrrolo[3,4-c]pyrrole core with furan substituents, contributing to its unique electronic properties.

Synthesis

The synthesis of 2,5-bis(2-ethylhexyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves several key steps, often requiring solvents like dimethylformamide or toluene under inert conditions to prevent oxidation and degradation of sensitive intermediates. Reaction temperatures are typically maintained between 80°C to 120°C depending on the specific reagents used.

Applications

This compound is primarily utilized in the development of organic photovoltaics and field-effect transistors due to its charge transport capabilities and tunable optical properties. Its applications in material science and organic chemistry are well-documented in various scientific studies.

Chemical Reactions

The compound undergoes several key chemical reactions significant for its applications, often requiring specific catalysts or conditions (e.g., light or heat) to proceed efficiently. For instance, polymerization may be facilitated by using palladium catalysts in a controlled atmosphere.

Performance in Devices

Studies have shown that devices incorporating this compound can achieve high efficiencies due to its favorable energy levels and charge transport characteristics.

Thermal Stability

PropertyDescription
Thermal StabilityDecomposes at approximately 300°C
Charge TransportExcellent in organic electronics and photonics
Optical PropertiesTunable for various applications

Purity and Availability

The compound is available with a purity of 97% and can be purchased in various quantities (e.g., 100 mg, 250 mg, 1 g) .

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